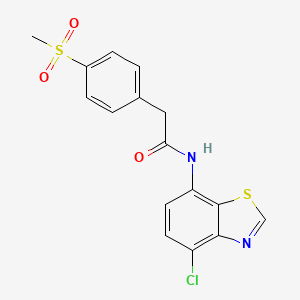

![molecular formula C12H12N2O3S2 B6542880 2-[4-(thiophene-2-sulfonamido)phenyl]acetamide CAS No. 1060223-43-9](/img/structure/B6542880.png)

2-[4-(thiophene-2-sulfonamido)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[4-(thiophene-2-sulfonamido)phenyl]acetamide” is a chemical compound with the IUPAC name “{4-[(2-thienylsulfonyl)amino]phenyl}acetic acid”. It has a molecular weight of 297.36 .

Synthesis Analysis

Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical synthetic methods to thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The InChI code for this compound is "1S/C12H11NO4S2/c14-11(15)8-9-3-5-10(6-4-9)13-19(16,17)12-2-1-7-18-12/h1-7,13H,8H2,(H,14,15)" . This indicates the molecular structure of the compound, including the number and arrangement of atoms.Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and depend on the specific compound and conditions. As mentioned earlier, the synthesis of thiophene derivatives often involves heterocyclization of various substrates .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 297.36 . More detailed physical and chemical properties are not available in the retrieved papers.科学的研究の応用

Medicinal Chemistry

Thiophene-based analogs, such as “2-[4-(thiophene-2-sulfonamido)phenyl]acetamide”, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anticancer Activity

Sulfonamide derivatives, including “2-[4-(thiophene-2-sulfonamido)phenyl]acetamide”, have been reported to show substantial in vitro and in vivo antitumor activity . The anticancer activity is exerted by the sulfonamides through a wide range of mechanisms .

Antimicrobial Activity

Sulfonamide derivatives are known for their wide spectrum of biological activities, including antimicrobial properties . Compounds with acetamide linkage, like “2-[4-(thiophene-2-sulfonamido)phenyl]acetamide”, also exhibit antimicrobial activities .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “2-[4-(thiophene-2-sulfonamido)phenyl]acetamide” could potentially be used in these fields.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Therefore, “2-[4-(thiophene-2-sulfonamido)phenyl]acetamide” could be used in the development of organic semiconductors.

Organic Light-Emitting Diodes (OLEDs)

Molecules with the thiophene ring system are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “2-[4-(thiophene-2-sulfonamido)phenyl]acetamide” could potentially be used in the production of OLEDs.

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

作用機序

Target of Action

The primary target of 2-[4-(thiophene-2-sulfonamido)phenyl]acetamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. By inhibiting DHFR, this compound can exert antimicrobial and antitumor activities .

Mode of Action

2-[4-(thiophene-2-sulfonamido)phenyl]acetamide interacts with DHFR by binding to its active site . This binding inhibits the enzyme’s activity, preventing the conversion of dihydrofolate to tetrahydrofolate, a critical step in DNA synthesis. As a result, cell growth is halted, leading to the death of rapidly dividing cells, such as cancer cells and microbes .

Biochemical Pathways

The inhibition of DHFR affects the tetrahydrofolate synthesis pathway. Tetrahydrofolate is a coenzyme that plays a vital role in the synthesis of purines and pyrimidines, which are the building blocks of DNA. By inhibiting DHFR, 2-[4-(thiophene-2-sulfonamido)phenyl]acetamide disrupts DNA synthesis, leading to cell death .

Result of Action

The primary result of the action of 2-[4-(thiophene-2-sulfonamido)phenyl]acetamide is the inhibition of cell growth. By disrupting DNA synthesis, it causes cell death in rapidly dividing cells. This makes it potentially useful in treating conditions characterized by rapid cell growth, such as cancer and microbial infections .

特性

IUPAC Name |

2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S2/c13-11(15)8-9-3-5-10(6-4-9)14-19(16,17)12-2-1-7-18-12/h1-7,14H,8H2,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOOPDNIRFZGNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Thiophene-2-sulfonamido)phenyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-methoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542799.png)

![1-(4-fluorophenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}methanesulfonamide](/img/structure/B6542800.png)

![2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542807.png)

![2-[4-(2,5-difluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542816.png)

![N,N-dimethyl-2-[4-(2,3,4,5,6-pentamethylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542829.png)

![2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542843.png)

![2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542849.png)

![2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542854.png)

![2-[4-(2,4-difluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542856.png)

![2-[4-(2,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542861.png)

![N,N-dimethyl-2-[4-(2-methylpropanesulfonamido)phenyl]acetamide](/img/structure/B6542866.png)

![N,N-dimethyl-2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542868.png)

![2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6542881.png)